Cas no 870527-54-1 (4-chloro-2-(1H-pyrazole-5-carbonyl)aniline)

4-chloro-2-(1H-pyrazole-5-carbonyl)aniline 化学的及び物理的性質
名前と識別子
-
- Methanone, (2-amino-5-chlorophenyl)-1H-pyrazol-3-yl-
- 4-chloro-2-(1H-pyrazole-5-carbonyl)aniline
- SCHEMBL343277
- DB-388755
- 870527-54-1
- SCHEMBL9685958
- (2-Amino-5-chlorophenyl)-1H-pyrazol-3-ylmethanone
- (2-Amino-5-chloro-phenyl)-(1H-pyrazol-3-yl)-methanone
- PIISIOAGPDNBFV-UHFFFAOYSA-N
-
- インチ: InChI=1S/C10H8ClN3O/c11-6-1-2-8(12)7(5-6)10(15)9-3-4-13-14-9/h1-5H,12H2,(H,13,14)
- InChIKey: PIISIOAGPDNBFV-UHFFFAOYSA-N
計算された属性
- 精确分子量: 221.0355896Da
- 同位素质量: 221.0355896Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 249
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 71.8Ų
4-chloro-2-(1H-pyrazole-5-carbonyl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-29104235-5.0g |
4-chloro-2-(1H-pyrazole-5-carbonyl)aniline |
870527-54-1 | 95% | 5.0g |
$2933.0 | 2022-12-11 | |
Enamine | EN300-29104235-2.5g |
4-chloro-2-(1H-pyrazole-5-carbonyl)aniline |
870527-54-1 | 95% | 2.5g |
$2316.0 | 2022-12-11 | |
Enamine | EN300-29104235-1.0g |
4-chloro-2-(1H-pyrazole-5-carbonyl)aniline |
870527-54-1 | 95% | 1.0g |
$1117.0 | 2022-12-11 | |
Enamine | BBV-95661945-5g |
4-chloro-2-(1H-pyrazole-5-carbonyl)aniline |
870527-54-1 | 95% | 5g |
$2933.0 | 2023-09-06 | |
Enamine | BBV-95661945-1g |
4-chloro-2-(1H-pyrazole-5-carbonyl)aniline |
870527-54-1 | 95% | 1g |
$1117.0 | 2023-09-06 | |
Enamine | EN300-29104235-10.0g |
4-chloro-2-(1H-pyrazole-5-carbonyl)aniline |
870527-54-1 | 95% | 10.0g |
$3687.0 | 2022-12-11 | |
Enamine | BBV-95661945-10g |
4-chloro-2-(1H-pyrazole-5-carbonyl)aniline |
870527-54-1 | 95% | 10g |
$3687.0 | 2023-09-06 | |
Enamine | BBV-95661945-2.5g |
4-chloro-2-(1H-pyrazole-5-carbonyl)aniline |
870527-54-1 | 95% | 2.5g |
$2316.0 | 2023-09-06 |
4-chloro-2-(1H-pyrazole-5-carbonyl)aniline 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
4-chloro-2-(1H-pyrazole-5-carbonyl)anilineに関する追加情報
Recent Advances in the Study of 4-chloro-2-(1H-pyrazole-5-carbonyl)aniline (CAS: 870527-54-1) in Chemical Biology and Pharmaceutical Research
The compound 4-chloro-2-(1H-pyrazole-5-carbonyl)aniline (CAS: 870527-54-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research brief aims to synthesize the latest findings on this compound, highlighting its structural properties, biological activities, and potential therapeutic applications. The compound's unique molecular architecture, featuring a pyrazole ring and an aniline moiety, makes it a promising scaffold for designing novel bioactive molecules.
Recent studies have focused on the synthesis and optimization of 4-chloro-2-(1H-pyrazole-5-carbonyl)aniline derivatives to enhance their pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrazole ring could significantly improve the compound's binding affinity to target proteins, particularly in the context of kinase inhibition. The study utilized molecular docking and in vitro assays to validate the compound's efficacy as a potential kinase inhibitor, with promising results against several cancer cell lines.
Another area of interest is the compound's role in antimicrobial research. A 2024 preprint on bioRxiv reported that 4-chloro-2-(1H-pyrazole-5-carbonyl)aniline derivatives exhibited potent activity against drug-resistant bacterial strains, including MRSA and Escherichia coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, as evidenced by electron microscopy and proteomic analyses. These findings suggest that further development of this scaffold could lead to new antibiotics to address the growing threat of antimicrobial resistance.
In addition to its therapeutic potential, 4-chloro-2-(1H-pyrazole-5-carbonyl)aniline has also been investigated for its utility in chemical biology tools. A recent study in ACS Chemical Biology highlighted its use as a fluorescent probe for detecting reactive oxygen species (ROS) in live cells. The compound's pyrazole moiety was engineered to emit a fluorescent signal upon ROS interaction, enabling real-time monitoring of oxidative stress in cellular models of neurodegenerative diseases. This application underscores the compound's versatility beyond traditional drug discovery.
Despite these advancements, challenges remain in the clinical translation of 4-chloro-2-(1H-pyrazole-5-carbonyl)aniline-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural optimization and preclinical studies. However, the compound's demonstrated efficacy in multiple biological contexts positions it as a valuable candidate for future research and development efforts in the pharmaceutical industry.
In conclusion, 4-chloro-2-(1H-pyrazole-5-carbonyl)aniline (CAS: 870527-54-1) represents a promising scaffold with diverse applications in drug discovery, antimicrobial research, and chemical biology. Ongoing studies continue to uncover its potential, paving the way for innovative therapeutic strategies. Researchers are encouraged to explore its derivatives and mechanisms of action to fully realize its benefits in addressing unmet medical needs.
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